
N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves complex organic reactions. For instance, the reaction of 3-(4-bromoacetylphenyl)-1-methylquinolin-2(1H)-one with pyridine and 4-methylpyridine leads to corresponding pyridinium salts. Further condensation with 4-dimethylaminobenzaldehyde yields new biscyanine dyes, illustrating a typical pathway for synthesizing complex quinoline derivatives (Yelenich et al., 2016).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the spatial arrangement of atoms within these compounds. For example, the crystal structure determination of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide reveals intermolecular hydrogen bonds of the type N-H…O, which are critical in understanding the compound's molecular interactions (Hirano et al., 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their functional groups and molecular structure. For instance, Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates present a synthetic protocol for pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, showcasing the compounds' versatility in forming various chemical structures (Lu & Shi, 2007).
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
The synthesis and characterization of related compounds involve complex chemical reactions that yield products with potential applications in dye synthesis and material science. For instance, the synthesis of biscyanine dyes from related quinoline derivatives highlights a method for creating compounds with specific electronic and absorption spectra properties, which can be crucial in the development of new materials for electronic and photonic applications (Yelenich et al., 2016).
Catalytic Reactions
Lewis acid catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates lead to the synthesis of pyrrolidine and tetrahydroquinoline derivatives. This methodology demonstrates the potential of utilizing similar structures in catalytic processes to yield pharmacologically relevant compounds (Lu & Shi, 2007).
Anticancer Applications
Compounds with similar structural features have shown potent topoisomerase I-targeting activity and cytotoxicity against cancer cells. The modification of substituents in related structures could influence their biological activity, offering a pathway for the development of new anticancer agents (Ruchelman et al., 2004).
Propriétés
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-18-8-10-22(15-19(18)2)28-26(32)25(31)27-17-24(30-13-4-5-14-30)21-9-11-23-20(16-21)7-6-12-29(23)3/h8-11,15-16,24H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHRISWRRBOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


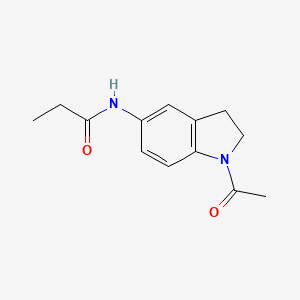
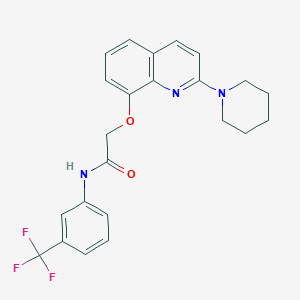
![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)
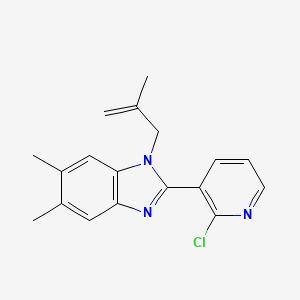
![2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B2484305.png)

![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2484311.png)
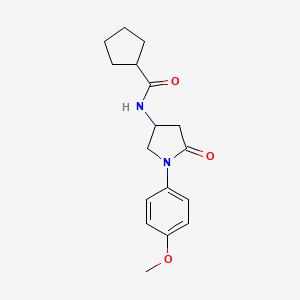
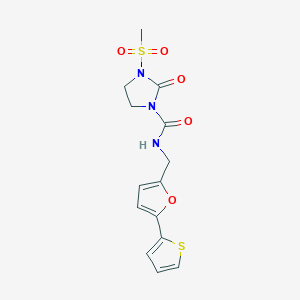
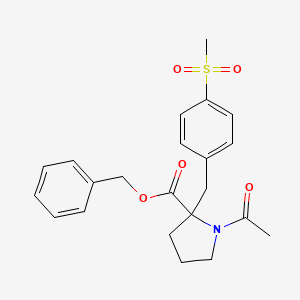
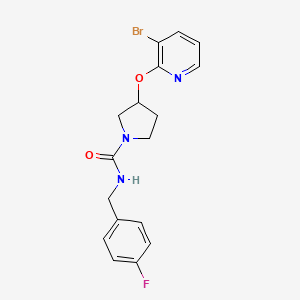
![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)